2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropan-1-amine to form the intermediate 1-(4-chlorophenyl)-2-methylpropylamine.
Cyclization: The intermediate is then reacted with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Substitution: Finally, the quinazolinone core is subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group at the 3-position, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinazolinone analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone analogs with hydrogenated functional groups.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-phenylquinazolin-4(3H)-one: Lacks the 2-methylpropyl group, resulting in different biological activities.
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Contains a methoxy group at the 4-position of the phenyl ring, which may alter its pharmacological properties.
Uniqueness
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one is unique due to its specific structural features, including the presence of both the 4-chlorophenyl and 2-methylpropyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
851191-03-2 |
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Molecular Formula |
C24H21ClN2O |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-2-methylpropyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O/c1-16(2)22(17-12-14-18(25)15-13-17)23-26-21-11-7-6-10-20(21)24(28)27(23)19-8-4-3-5-9-19/h3-16,22H,1-2H3 |
InChI Key |
FBQNESLLMUJZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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